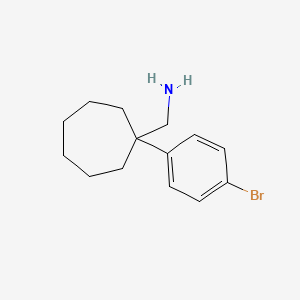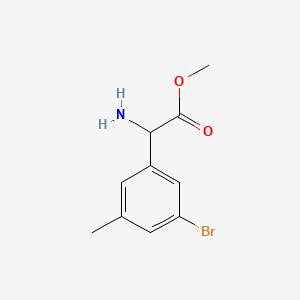
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of phenylalanine, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate typically involves the reaction of 3-bromo-5-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reduction step often employs sodium borohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Methyl 2-nitro-2-(3-bromo-5-methylphenyl)acetate.
Reduction: Methyl 2-amino-2-(3-methylphenyl)acetate.
Substitution: Methyl 2-amino-2-(3-hydroxy-5-methylphenyl)acetate.
科学的研究の応用
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a precursor to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate
- Methyl 2-amino-2-(3-fluoro-5-methylphenyl)acetate
- Methyl 2-amino-2-(3-iodo-5-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChIキー |
DYADGDXTDKYDIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
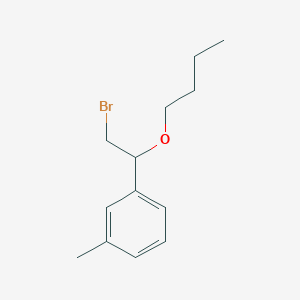
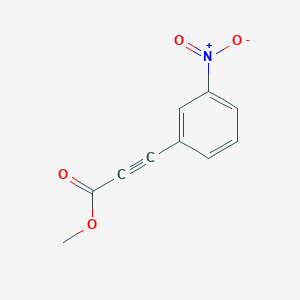
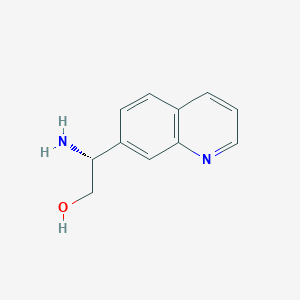
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)
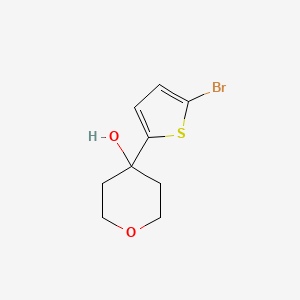
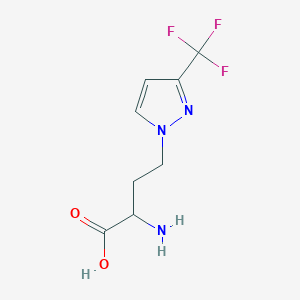
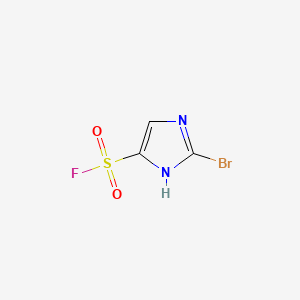
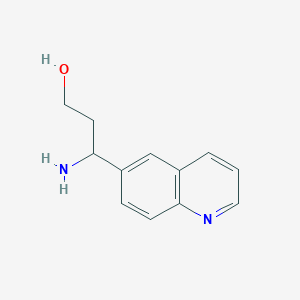
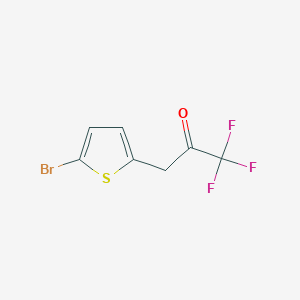
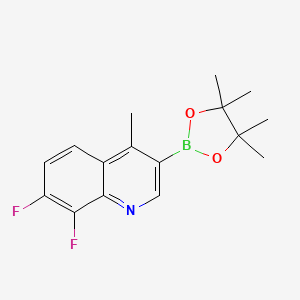
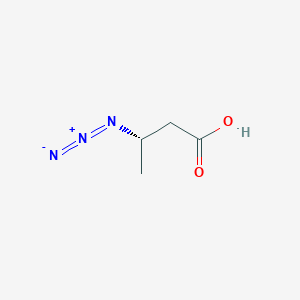
![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
